molecular formula C9H11NO3 B1427411 3-(2-Methoxy-3-pyridinyl)propanoic acid CAS No. 944998-13-4

3-(2-Methoxy-3-pyridinyl)propanoic acid

Cat. No. B1427411
M. Wt: 181.19 g/mol
InChI Key: NCTIRVTVGMLEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxy-3-pyridinyl)propanoic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is also known by its synonyms 944998-13-4;3-(2-methoxypyridin-3-yl)propanoic acid .


Molecular Structure Analysis

The molecular structure of 3-(2-Methoxy-3-pyridinyl)propanoic acid can be represented by the InChI code: 1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) .

Scientific Research Applications

Chemical Structure Analysis

  • 3-(7-Methoxy-β-carbolin-1-yl)propionic acid monohydrate, a related compound, has been studied for its unique crystal structure. The research highlights the angles formed by the fused rings and the hydrogen-bonded chains involving the water molecule and carboxy group in the crystal structure (Dai et al., 2011).

Synthesis and Biological Activity

  • Novel amino acid conjugates of nifedipine, including derivatives similar to 3-(2-Methoxy-3-pyridinyl)propanoic acid, have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. These studies offer insights into the potential therapeutic applications of such compounds (Subudhi & Sahoo, 2011).

Agricultural Applications

  • Research on CGA 82725 and haloxyfop, compounds structurally related to 3-(2-Methoxy-3-pyridinyl)propanoic acid, has been conducted to understand their use in postemergence grass control in peanuts. This research provides insights into the application of such compounds in agriculture (Grichar & Boswell, 1986).

Chemical Synthesis and Reactions

  • The synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, involving compounds structurally related to 3-(2-Methoxy-3-pyridinyl)propanoic acid, has been explored. These studies are significant for understanding the synthetic pathways and potential applications of similar compounds (Flores et al., 2013).

Materials Science and Polymer Applications

  • A study on 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], a compound with similarities to 3-(2-Methoxy-3-pyridinyl)propanoic acid, evaluated its safety in food contact materials. This research is relevant for understanding the potential applications of similar compounds in materials science (Andon et al., 2011).

properties

IUPAC Name

3-(2-methoxypyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTIRVTVGMLEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-3-pyridinyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methoxy-3-pyridinyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxy-3-pyridinyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(2-Methoxy-3-pyridinyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Methoxy-3-pyridinyl)propanoic acid
Reactant of Route 5
3-(2-Methoxy-3-pyridinyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Methoxy-3-pyridinyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.